(4-Bromophenyl)(phenyl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of related bromophenyl compounds often involves bromination reactions and can include steps such as demethylation, esterification, and the use of bromine in acetic acid for regioselective bromination (Guzei, Gunderson, & Hill, 2010). These methods demonstrate the flexibility in synthesizing bromophenyl derivatives, including (4-Bromophenyl)(phenyl)methanamine, by adjusting reaction conditions and reagents.
Molecular Structure Analysis
The molecular structure of bromophenyl compounds has been elucidated through various techniques, including X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the study of similar compounds has shown that the bromine atom significantly influences the electronic distribution and overall geometry of the molecule (Kuang Xin-mou, 2009).
Chemical Reactions and Properties
Bromophenyl compounds are known for their reactivity towards nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity enables the synthesis of a wide range of derivatives with varied chemical properties. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the compound's reactivity and interactions with other molecules (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Physical Properties Analysis
The physical properties of (4-Bromophenyl)(phenyl)methanamine derivatives, such as melting points, boiling points, and solubility, are influenced by the nature of substituted groups and the molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including material science and pharmaceuticals (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are also critical for the application of (4-Bromophenyl)(phenyl)methanamine derivatives. These properties can be tailored by modifying the compound through substitution reactions, enabling the creation of materials with desired chemical behaviors for specific applications (Rizwan et al., 2018).
properties
IUPAC Name |
(4-bromophenyl)-phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGXLVXNFZFUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(phenyl)methanamine | |
CAS RN |
55095-17-5 | |
Record name | 55095-17-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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